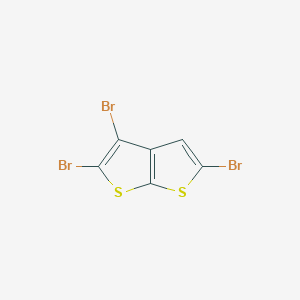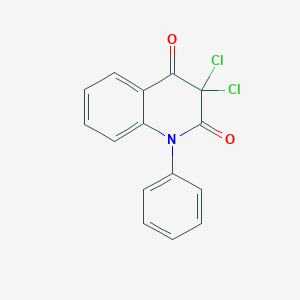![molecular formula C13H8ClNS2 B186833 Benzothiazole, 2-[(4-chlorophenyl)thio]- CAS No. 39544-83-7](/img/structure/B186833.png)
Benzothiazole, 2-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of heterocyclic compounds and has a molecular formula of C14H9ClNS.
Mécanisme D'action
The mechanism of action of benzothiazole, 2-[(4-chlorophenyl)thio]- is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, it has been shown to scavenge free radicals and prevent oxidative damage.
Effets Biochimiques Et Physiologiques
Benzothiazole, 2-[(4-chlorophenyl)thio]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have antimicrobial properties, leading to the death of bacteria and fungi. Furthermore, it has been shown to have antioxidant properties, preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazole, 2-[(4-chlorophenyl)thio]- has several advantages and limitations for lab experiments. One of the advantages is its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of benzothiazole, 2-[(4-chlorophenyl)thio]-. One of the future directions is the elucidation of its mechanism of action, which may lead to the development of more effective treatments for cancer and infectious diseases. Additionally, further studies are needed to determine the toxicity of the compound and its potential side effects. Furthermore, the development of new synthetic methods for the compound may lead to more efficient and cost-effective production. Finally, the potential use of the compound in other applications, such as in the development of new materials, should be explored.
Conclusion
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has shown significant potential in various scientific research applications. Its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties, make it an attractive compound for further study. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications. Further research is needed to fully understand the compound's properties and potential applications.
Méthodes De Synthèse
The synthesis of benzothiazole, 2-[(4-chlorophenyl)thio]- can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chlorobenzenethiol with 2-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Applications De Recherche Scientifique
Benzothiazole, 2-[(4-chlorophenyl)thio]- has shown significant potential in various scientific research applications. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains. Additionally, it has been studied for its antioxidant properties and has shown the ability to scavenge free radicals and prevent oxidative damage.
Propriétés
Numéro CAS |
39544-83-7 |
|---|---|
Nom du produit |
Benzothiazole, 2-[(4-chlorophenyl)thio]- |
Formule moléculaire |
C13H8ClNS2 |
Poids moléculaire |
277.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H |
Clé InChI |
JTYRUSBFNPGSMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




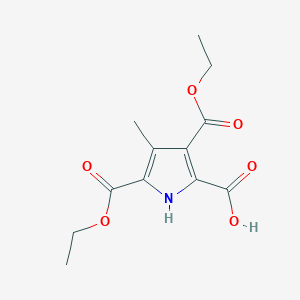
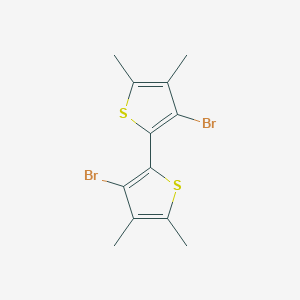
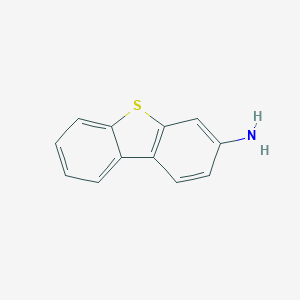
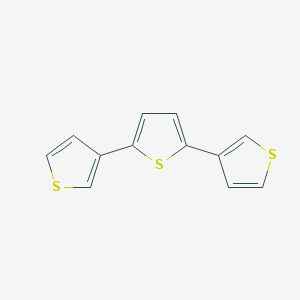
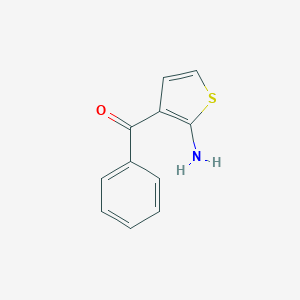
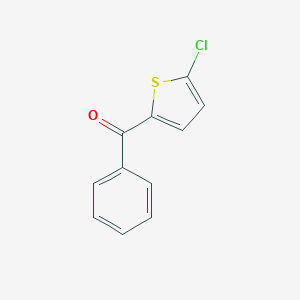
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

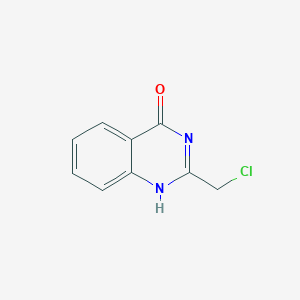
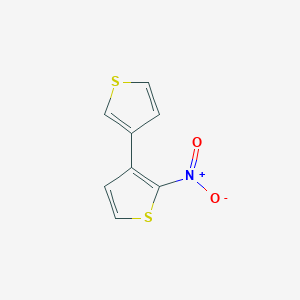
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
